Violeta de Genciana-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

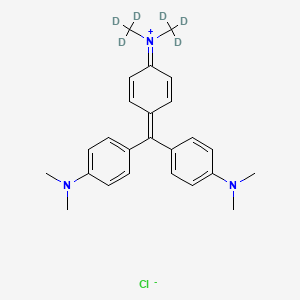

Crystal Violet-d6 is a deuterated version of Gentian Violet, where six hydrogen atoms have been replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry analyses due to its stable isotopic labeling. Gentian Violet itself is a synthetic dye belonging to the triphenylmethane family, known for its vibrant violet color and applications in microbiology and medicine.

Aplicaciones Científicas De Investigación

Crystal Violet-d6 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of compounds.

Biology: Employed in staining procedures to visualize and differentiate biological specimens.

Medicine: Investigated for its potential antimicrobial properties and used in the treatment of fungal and bacterial infections.

Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mecanismo De Acción

Target of Action

Gentian Violet-d6, also known as Crystal Violet-d6, is a deuterated version of Gentian Violet . It is a lipophilic dye with a high affinity for cell membranes and nucleic acids . The primary targets of Gentian Violet-d6 are the cell membranes and nucleic acids of the cells .

Mode of Action

Gentian Violet-d6 interacts with its targets by penetrating through the wall and membrane of both gram-positive and gram-negative bacterial cells . It has been shown to have antibacterial, antifungal, and anthelmintic properties . A photodynamic action of gentian violet, apparently mediated by a free-radical mechanism, has been described in bacteria and in the protozoan T. cruzi . Evidence also suggests that gentian violet dissipates the bacterial (and mitochondrial) membrane potential by inducing permeability .

Biochemical Pathways

Gentian Violet-d6 is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .

Pharmacokinetics

It is known that gentian violet-d6 can be used as an internal standard in mass spectrometry (ms) analyses . The addition of deuterium atoms allows it to be distinguished from non-deuterated Gentian Violet in samples .

Result of Action

Gentian Violet-d6 has been shown to significantly reduce the proliferation of various types of cancer cells . It induces apoptosis in these cells, as indicated by results of transferase dUTP nick and labeling (TUNEL) assay and Western blot assay . Moreover, Gentian Violet-d6 significantly increases reactive oxygen species (ROS) and upregulates the expression of p53, PUMA, BAX, and p21, critical components for apoptosis induction, in ovarian cancer cells .

Action Environment

The action, efficacy, and stability of Gentian Violet-d6 can be influenced by various environmental factors. For instance, in the context of analytical chemistry, Gentian Violet-d6 can be used to quantify Gentian Violet in complex biological or environmental matrices, where measurement is necessary to understand its distribution, metabolism, or persistence .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Crystal Violet-d6 involves the deuteration of Gentian Violet The process typically starts with the preparation of deuterated reagents

Industrial Production Methods: Industrial production of Crystal Violet-d6 follows a similar synthetic route but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure the complete replacement of hydrogen atoms with deuterium. The final product is purified through crystallization and chromatography techniques to achieve high purity and isotopic enrichment.

Análisis De Reacciones Químicas

Types of Reactions: Crystal Violet-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form leuco Crystal Violet-d6, a colorless form used in certain analytical applications.

Reduction: Reduction reactions can revert leuco Crystal Violet-d6 back to its colored form.

Substitution: The aromatic rings in Crystal Violet-d6 can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc dust are used.

Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Leuco Crystal Violet-d6

Reduction: Crystal Violet-d6

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Gentian Violet: The non-deuterated form, widely used in microbiology and medicine.

Methyl Violet: A mixture of dyes with similar structures but different degrees of methylation.

Crystal Violet: Another name for Gentian Violet, often used interchangeably.

Uniqueness: Crystal Violet-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. This isotopic labeling makes it particularly valuable as an internal standard in mass spectrometry, offering more accurate and reliable results compared to its non-deuterated counterparts.

Actividad Biológica

Crystal Violet-d6, also known as Basic Violet 3-d6, is a deuterated derivative of the well-known dye Crystal Violet. This compound is primarily used in biological research and analytical chemistry as a stable isotope-labeled internal standard for various applications, including the detection of its parent compound in environmental and biological samples. This article explores the biological activity of Crystal Violet-d6, including its mechanisms of action, applications in research, and relevant case studies.

Crystal Violet-d6 has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C25H24ClD6N3 |

| Molecular Weight | 414.02 g/mol |

| CAS Number | 1266676-01-0 |

| Storage Conditions | 20 °C |

| Classification | Skin irritant, eye irritant |

This compound is categorized under laboratory chemicals and is primarily used for research and development purposes in various fields, including toxicology and environmental science .

Crystal Violet-d6 exhibits several biological activities, which can be attributed to its interaction with cellular components:

- Antimicrobial Activity : Crystal Violet and its derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi. The mechanism is thought to involve the inhibition of protein synthesis by binding to nucleic acids.

- Cellular Uptake : As a cationic dye, Crystal Violet-d6 can penetrate cell membranes due to its positive charge, allowing it to accumulate within cells and exert its effects on cellular processes.

- Apoptosis Induction : Studies have shown that Crystal Violet can induce apoptosis in cancer cells. For instance, exposure to certain concentrations leads to increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), a marker for apoptosis .

Applications in Research

Crystal Violet-d6 serves as an important tool in various research contexts:

- Analytical Chemistry : It is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Crystal Violet in aquaculture products. Its deuterated nature allows for precise measurements due to reduced variability in ionization .

- Toxicological Studies : The compound has been utilized to assess toxicity levels in aquatic environments, particularly regarding its residues in fish and other aquatic organisms. The detection limits achieved through LC-MS/MS methods are notable, with quantification limits as low as 0.5 ng/g .

Case Studies

Several studies highlight the biological activity and applications of Crystal Violet-d6:

- Antimicrobial Efficacy : A study demonstrated that Crystal Violet effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing significant antimicrobial activity against Gram-positive bacteria .

- Environmental Monitoring : Research involving the quantification of Crystal Violet residues in fish revealed that using Crystal Violet-d6 as an internal standard significantly improved the accuracy of measurements. The study indicated that recovery rates ranged from 96% to 109%, showcasing the reliability of this method for environmental assessments .

- Cancer Research : In cancer cell lines, treatment with Crystal Violet led to a dose-dependent increase in apoptotic markers. This suggests potential therapeutic applications for compounds derived from or related to Crystal Violet in targeting resistant cancer cell lines .

Propiedades

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-bis(trideuteriomethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXZNDDNMQXFV-TXHXQZCNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1)C([2H])([2H])[2H].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Gentian Violet-d6 synthesized, and how is its purity assessed?

A1: Gentian Violet-d6, a deuterated form of Gentian Violet (also known as Crystal Violet), is synthesized to serve as an internal standard in analytical chemistry, particularly for quantifying trace amounts of Gentian Violet and its metabolites in complex matrices like food products [, ]. The use of a stable isotope-labeled analog like Gentian Violet-d6 helps improve the accuracy and reliability of quantification by minimizing errors associated with sample preparation and instrumental variation.

Q2: What specific analytical applications utilize Gentian Violet-d6?

A2: Gentian Violet-d6 plays a crucial role in developing and implementing highly sensitive and specific analytical methods for detecting Gentian Violet and its metabolites, primarily in food safety applications [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.